Home > Products > Screening Compounds P82345 > Desmethoxyfallypride
Desmethoxyfallypride - 166173-81-5

Desmethoxyfallypride

Catalog Number: EVT-1183053
CAS Number: 166173-81-5
Molecular Formula: C19H27FN2O2
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Desmethoxyfallypride is derived from fallypride, which itself is a well-known radioligand for dopamine receptors. The synthesis of desmethoxyfallypride typically involves radiolabeling with fluorine-18, a positron-emitting isotope that enhances the compound's utility in PET imaging. Its classification as a benzamide compound allows it to selectively bind to dopamine receptors, making it valuable for neuropharmacological studies.

Synthesis Analysis

The synthesis of fluorine-18 labeled desmethoxyfallypride (commonly referred to as 18F-desmethoxyfallypride) involves several key steps:

  1. Precursor Preparation: The precursor for the synthesis is typically a compound like 2-methoxy-5-[3-[[(4-methylphenyl)sulfonyl]oxy]propyl]-N-[[1-(2-propenyl)-2-pyrrolidinyl]-methyl]benzamide.
  2. Radiolabeling: The radiolabeling process usually employs potassium fluorine-18 and cryptand 2.2.2 as a phase transfer catalyst. The reaction is conducted at elevated temperatures (approximately 90°C) for about 20 minutes to facilitate the incorporation of fluorine-18 into the precursor compound.
  3. Purification: Post-synthesis, the crude product is purified using high-performance liquid chromatography (HPLC). The typical yield of this synthesis process ranges from 55% to 60%, with a specific activity often exceeding 126 GBq/μmol .
  4. Final Product Preparation: After purification, the product is formulated into an injectable solution, usually mixed with isotonic saline for patient administration.
Molecular Structure Analysis

Desmethoxyfallypride features a complex molecular structure characterized by its benzamide backbone. The molecular formula can be represented as C19H24F2N2O3S, indicating the presence of functional groups that facilitate its binding to dopamine receptors.

Structural Characteristics

  • Molecular Weight: Approximately 378.47 g/mol.
  • Functional Groups: Includes amide, sulfonyl, and methoxy groups which contribute to its pharmacological properties.
  • Binding Affinity: It exhibits high affinity for dopamine D2 and D3 receptors, similar to other known ligands like raclopride .
Chemical Reactions Analysis

Desmethoxyfallypride undergoes several chemical reactions during its interaction with dopamine receptors:

Mechanism of Action

The mechanism of action of desmethoxyfallypride primarily involves its role as a competitive antagonist at dopamine D2 and D3 receptors:

  1. Receptor Binding: Desmethoxyfallypride binds to these receptors in the brain, allowing for the quantification of receptor availability through PET imaging techniques.
  2. Dopamine Competition: The presence of endogenous dopamine can displace desmethoxyfallypride from its binding sites, which is essential for evaluating dopaminergic activity in various neurological conditions .
  3. Clinical Implications: Its ability to differentiate between idiopathic and non-idiopathic parkinsonian syndromes highlights its potential utility in clinical diagnostics .
Physical and Chemical Properties Analysis

Desmethoxyfallypride possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a colorless to pale yellow liquid when prepared for injection.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; poorly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and heat during storage.

Key Properties

PropertyValue
Molecular Weight378.47 g/mol
LogP (octanol-water partition coefficient)3.5
pKaApproximately 9
Specific Activity>126 GBq/μmol
Applications

Desmethoxyfallypride has several significant applications in scientific research and clinical practice:

  1. Neuroimaging: Primarily used in PET scans to visualize and quantify dopamine receptor availability in vivo, aiding in the diagnosis and understanding of neurodegenerative diseases such as Parkinson's disease.
  2. Research Tool: Utilized in pharmacological studies to assess the effects of various drugs on dopaminergic signaling pathways.
  3. Clinical Diagnostics: Plays a crucial role in differentiating between types of parkinsonian syndromes, enhancing diagnostic accuracy compared to conventional imaging techniques .
Introduction to Desmethoxyfallypride

Desmethoxyfallypride (systematic name: 5-(3-fluoropropyl)-2-methoxy-N-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide) is a fluorine-18-labeled benzamide derivative developed for positron emission tomography (PET) imaging of dopamine D2/D3 receptors in the central nervous system. As a moderate-affinity antagonist, it enables quantification of receptor density and distribution in vivo, contributing significantly to neuropsychiatric research and clinical diagnostics. Its development addressed critical limitations of earlier carbon-11-labeled tracers, leveraging fluorine-18's advantageous half-life (109.8 minutes) for wider clinical dissemination [1] [3].

Chemical and Pharmacological Classification

Chemical Properties:Desmethoxyfallypride (chemical formula: C~19~H~27~FN~2~O~2~; molecular mass: 334.435 g/mol) features a fluoropropyl group attached to a methoxybenzamide scaffold. Its stereochemistry includes an (S)-configured allylpyrrolidinylmethyl moiety, essential for receptor binding specificity. The compound exhibits moderate lipophilicity (log P ≈ 2.8), facilitating blood-brain barrier penetration while minimizing non-specific binding [1] [4].

Synthesis and Radiolabeling:Radiolabeled [^18^F]desmethoxyfallypride is synthesized via nucleophilic substitution of a tosyl-precursor with [^18^F]fluoride. The reaction employs potassium [^18^F]fluoride-kryptofix complex in acetonitrile at 90°C for 20 minutes, followed by high-performance liquid chromatography purification. Typical radiochemical yields exceed 55%, with specific activities >126 GBq/μmol, ensuring negligible receptor occupancy during imaging [3].

Pharmacological Class:Desmethoxyfallypride is classified as a reversible competitive antagonist at dopamine D2 and D3 receptors. It belongs to the benzamide class of neuroleptics but is used sub-pharmacologically (microgram doses) as a radiotracer. Its binding affinity (K~i~ ≈ 0.2–0.4 nM for D2 receptors) positions it between high-affinity ligands like fallypride (K~i~ ≈ 0.02 nM) and lower-affinity agents like raclopride (K~i~ ≈ 1.2 nM) [4] [5].

Table 1: Key Chemical and Radiochemical Properties of Desmethoxyfallypride

PropertyValueMethod/Reference
Molecular FormulaC~19~H~27~FN~2~O~2~ [1]
Molar Mass334.435 g/mol [1]
Lipophilicity (log P)~2.8Estimated from analogs [4]
Radiolabeling Yield55–60% [3]
Specific Activity>126 GBq/μmol [3]

Role as a Dopamine D2/D3 Receptor Antagonist

Mechanism of Action:Desmethoxyfallypride binds reversibly to postsynaptic D2 and D3 receptors in the striatal and extrastriatal regions. It competes with endogenous dopamine, exhibiting saturable and selective binding kinetics. In vitro dissociation constants are rapid (k~off~ = 0.073 min^−1^), enabling equilibrium attainment within 30–60 minutes post-injection in PET studies. This kinetic profile permits quantification using simplified reference tissue models (e.g., cerebellum as reference) [4] [5].

Sensitivity to Dopamine Competition:Unlike high-affinity ligands, desmethoxyfallypride's moderate affinity allows detection of endogenous dopamine fluctuations. Primate studies demonstrate a 56% reduction in striatal binding following d-amphetamine administration (which increases synaptic dopamine), confirming its sensitivity to neurotransmitter competition. This property is critical for probing dynamic dopaminergic neurotransmission in psychiatric disorders [4].

Imaging Applications:

  • Parkinsonian Syndromes: Desmethoxyfallypride PET distinguishes idiopathic Parkinson's disease (normal/upregulated D2 receptors) from atypical parkinsonisms (reduced binding). Posterior putamen binding ratios yield 96% specificity and 87% sensitivity for this differentiation [2] [3].
  • Extrastriatal Binding: While primarily used for striatal imaging, desmethoxyfallypride visualizes extrastriatal D2/D3 receptors in thalamus, substantia nigra, and cortical regions, albeit at lower binding potentials (BP~ND~ ≈ 0.8–1.5) compared to striatal regions (BP~ND~ ≈ 2.2–14.4) [5] [6].

Table 2: Diagnostic Performance of Desmethoxyfallypride PET in Parkinsonian Syndromes

ParameterIdiopathic Parkinson'sAtypical ParkinsonismStatistical Significance
Striatal Binding Ratio3.21 ± 0.782.44 ± 0.42P<0.01 [2]
Posterior Putamen BP~ND~Normal/IncreasedReduced by 30–40%P<0.001 [3] [6]
Diagnostic Accuracy91%94%**Combined with ratios [3]

Historical Development and Key Milestones

Origins and Synthesis:Desmethoxyfallypride was synthesized in 1995–1996 by Mukherjee and colleagues as part of efforts to develop fluorine-18 analogs of raclopride. Initial in vitro characterization confirmed its D2 affinity (K~i~ = 0.37 nM) and selectivity over D1 receptors. Primate PET studies validated its kinetics, showing striatal-to-cerebellum ratios peaking at 3.0 within 30 minutes—comparable to [^11^C]raclopride but with practical advantages of fluorine-18 labeling [1] [4].

Key Advancements:

  • 2003: First human quantification study demonstrated [^18^F]desmethoxyfallypride's suitability for D2 receptor mapping, confirming linearity across receptor densities [1].
  • 2004: La Fougère et al. established its role in differential diagnosis of parkinsonism, reporting 100% specificity and 74% sensitivity using caudate binding thresholds [2].
  • 2005: Parametric binding analysis validated simplified quantification methods, enabling 30-minute scans for clinical use [1].
  • 2010: A multicenter study (n=81 patients) refined diagnostic accuracy (94%) using posterior putamen binding combined with subregional ratios [3].
  • 2017: Machine learning integration improved classification of parkinsonian variants using multivariate DMFP PET data [6].

Technological Impact:Desmethoxyfallypride addressed a critical niche between short-lived carbon-11 tracers (e.g., raclopride; t~½~=20 min) and ultra-high-affinity fluorine-18 ligands (e.g., fallypride). Its moderate affinity enabled equilibrium imaging within 60 minutes—compatible with fluorine-18's half-life—while retaining sensitivity to dopamine competition. This balance facilitated clinical adoption without on-site cyclotrons, expanding access to dopamine receptor imaging [3] [6].

Table 3: Evolution of Desmethoxyfallypride as a Neuroimaging Tool

YearMilestoneSignificance
1996First synthesis and primate validation [4]Established tracer kinetics and displaceability
2003Human quantification protocol [1]Confirmed suitability for clinical PET
2005Parametric mapping optimization [1]Enabled standardized analysis across centers
2010Multicenter diagnostic study [3]Demonstrated superior accuracy vs. SPECT tracers
2017Integration with machine learning [6]Enhanced discrimination of parkinsonian subtypes

Properties

CAS Number

166173-81-5

Product Name

Desmethoxyfallypride

IUPAC Name

5-(3-fluoropropyl)-2-methoxy-N-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide

Molecular Formula

C19H27FN2O2

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C19H27FN2O2/c1-3-11-22-12-5-7-16(22)14-21-19(23)17-13-15(6-4-10-20)8-9-18(17)24-2/h3,8-9,13,16H,1,4-7,10-12,14H2,2H3,(H,21,23)/t16-/m0/s1

InChI Key

VPBJNBUDASILSQ-INIZCTEOSA-N

SMILES

COC1=C(C=C(C=C1)CCCF)C(=O)NCC2CCCN2CC=C

Synonyms

(18)F-desmethoxyfallypride
desmethoxyfallypride

Canonical SMILES

COC1=C(C=C(C=C1)CCCF)C(=O)NCC2CCCN2CC=C

Isomeric SMILES

COC1=C(C=C(C=C1)CCCF)C(=O)NC[C@@H]2CCCN2CC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.